molecular formula C9H16N2O2 B2999424 Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate CAS No. 1563450-56-5

Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate

Cat. No.: B2999424
CAS No.: 1563450-56-5
M. Wt: 184.239
InChI Key: LPGRGFKNHWIYLP-UHFFFAOYSA-N
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Description

Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate (CAS 1563450-56-5) is a high-purity chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol. Its structure features a methyl piperazine moiety linked to a methyl prop-2-enoate group, making it a valuable acrylate derivative for medicinal chemistry and drug discovery research . This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules. The piperazine ring is a common pharmacophore found in biologically active substances, while the acrylate ester functionality provides a reactive handle for further chemical modifications, such as nucleophilic additions or polymerizations . Researchers can utilize this reagent in the design and development of novel therapeutic agents. Although a specific mechanism of action for this exact compound is not fully elucidated in the available scientific literature, structurally related piperazine-containing compounds have demonstrated various pharmacological activities in research settings. Such activities have included interactions with enzymatic targets and receptor systems, highlighting the potential research value of this chemical scaffold . Applications: • Intermediate in organic synthesis and medicinal chemistry • Building block for pharmaceutical research • Candidate for the development of novel chemical entities This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-4H,5-8H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGRGFKNHWIYLP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate typically involves the reaction of 4-methylpiperazine with methyl acrylate under basic conditions. The reaction proceeds via a Michael addition, where the nucleophilic nitrogen of the piperazine attacks the electrophilic carbon of the acrylate, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Key Functional Groups Notable Properties/Applications Evidence Source
This compound 4-Methylpiperazine Ester, conjugated double bond Potential pharmaceutical applications due to piperazine’s role in binding affinity and solubility Inferred
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate 1-Methylpyrazole Ester, conjugated double bond Biological activity in medicinal chemistry; pyrazole enhances metabolic stability
Methyl 3-(4-hydroxyphenyl)prop-2-enoate 4-Hydroxyphenyl Ester, phenolic -OH Found in natural products (e.g., bamboo shoots); antioxidant properties
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate 4-Methylphenyl, cyano Cyano, ethyl ester Precursor for 2-propenoylamides; syn-periplanar conformation enhances planar reactivity
Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate Bromo, 4-methylbenzenesulfonyl Sulfonyl, bromo Electrophilic reactivity; used in nucleophilic substitution reactions
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Piperazine, bis(4-methoxyphenyl) Ketone, conjugated double bond Antimicrobial/anticancer activity; intermolecular C–H···O interactions stabilize crystal packing

Substituent Effects on Reactivity and Stability

  • Piperazine vs. Pyrazole : The 4-methylpiperazine group in the target compound likely increases solubility in polar solvents compared to the hydrophobic 1-methylpyrazole in . Piperazine’s nitrogen atoms also enable hydrogen bonding, enhancing binding to biological targets .
  • Electron-Withdrawing Groups: Compounds with sulfonyl (e.g., ) or cyano groups () exhibit greater electrophilicity at the α,β-unsaturated position, favoring nucleophilic attacks. In contrast, the target compound’s piperazine may direct reactivity toward alkylation or acylation due to its nucleophilic secondary amine.

Crystallographic and Conformational Insights

  • Crystal structures of analogs reveal substituent-dependent bond distortions. For example, in methyl 3-(4-hydroxyphenyl)prop-2-enoate, the phenolic -OH participates in hydrogen-bonded networks, stabilizing the lattice . In contrast, the piperazine-containing compound in adopts a chair conformation, with intermolecular C–H···O interactions dictating packing efficiency.
  • The E-configuration in the target compound ensures planarity of the double bond, critical for conjugation-dependent bioactivity .

Biological Activity

Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₆N₂O₂
  • Molecular Weight : 184.24 g/mol
  • CAS Number : 1563450-56-5

The compound features a piperazine ring, which is known for its pharmacological significance, alongside an enone structure that may contribute to its reactivity and biological interactions.

This compound primarily exerts its biological effects through the inhibition of the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, it inhibits its kinase activity, leading to reduced downstream signaling pathways associated with cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapies, where EGFR plays a critical role in tumor growth and metastasis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

Cell Line IC50 Value (µM) Effect
MCF-72750% growth inhibition
A5491560% growth inhibition

These findings suggest that the compound could serve as a promising candidate for further development as an anticancer agent .

Interaction with Biological Macromolecules

The compound's structure allows it to interact with various biological macromolecules. Studies have shown that it can form stable complexes with proteins involved in cell signaling pathways, enhancing its potential therapeutic effects. The piperazine moiety is particularly noted for facilitating these interactions due to its ability to mimic natural substrates in biological systems .

Case Studies and Research Findings

  • In Vitro Studies :
    A study conducted on MCF-7 breast cancer cells revealed that this compound significantly inhibited cell proliferation through EGFR pathway modulation. The IC50 value was determined to be 27 µM, indicating potent activity against this cell line .
  • In Vivo Studies :
    Animal model studies demonstrated that administering this compound resulted in notable tumor regression in xenograft models. The compound was effective at doses as low as 0.15 mg/kg, showing a significant reduction in tumor size compared to control groups.
  • Comparative Analysis :
    A comparative analysis with other piperazine derivatives showed that this compound exhibited superior anticancer activity compared to structurally similar compounds. This highlights its unique efficacy and potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4-methylpiperazine derivatives and α,β-unsaturated esters. Patent EP 4 374 877 A2 (2024) describes analogous protocols using base-catalyzed coupling under inert atmospheres, with purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) . Optimization of reaction time and temperature (e.g., 60–80°C for 12–24 hours) is critical to maximize yield.

Q. How should purification be performed to isolate high-purity this compound?

  • Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective for monitoring purity. Preparative HPLC using C18 columns with gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) is recommended, as demonstrated in protocols for structurally related piperazine derivatives . Recrystallization from ethanol or methanol can further enhance purity .

Q. What spectroscopic and crystallographic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to identify the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) .
  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement . Unit cell parameters (e.g., monoclinic system, space group P21/n) and bond angles (e.g., C=C-O ≈ 120°) validate stereochemistry .

Advanced Research Questions

Q. How does the (E)-configuration influence molecular conformation and intermolecular interactions?

  • Methodological Answer : Crystallographic data (e.g., a = 10.114 Å, β = 97.12°) reveal planar geometry of the enoate group, with hydrogen bonding between the ester carbonyl and piperazine N-H groups stabilizing the structure . Dihedral angles (e.g., C3-C2-C1-N1 ≈ -178.1°) indicate minimal steric hindrance, favoring the (E)-isomer .

Q. Which computational methods predict electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Molecular docking (e.g., AutoDock Vina) assesses binding affinities to biological targets, as shown for analogous cinnamic acid derivatives .

Q. How can contradictions between experimental and theoretical data be resolved?

  • Methodological Answer : Discrepancies in spectroscopic shifts or bond lengths may arise from solvent effects or crystal packing. Cross-validate NMR chemical shifts with GIAO-DFT calculations and refine X-ray data using SHELXL’s TWIN/BASF commands to account for twinning or disorder .

Q. What strategies identify tautomeric or polymorphic forms of this compound?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) and differential scanning calorimetry (DSC) detect tautomeric equilibria. High-resolution powder X-ray diffraction (HRPXRD) with Rietveld refinement distinguishes polymorphs, as applied to triazole-piperazine salts in patent EP 4 374 877 .

Q. How can biological activity be evaluated using in silico and in vitro approaches?

  • Methodological Answer :

  • In silico : Molecular docking against penicillin-binding proteins (PBPs) or kinases, using PDB structures (e.g., 1QMF) and ligand-based pharmacophore modeling .
  • In vitro : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, following protocols for sulfonamide-cinnamate hybrids .

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